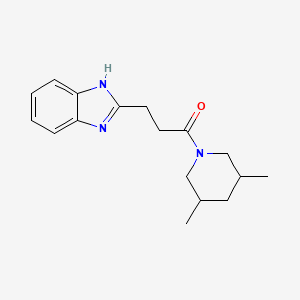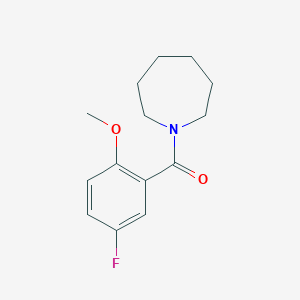![molecular formula C15H15ClN2O B7508904 N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, also known as SR-95531 or Gabazine, is a chemical compound that belongs to the family of pyridine carboxamides. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been extensively studied for its potential therapeutic applications and its role in understanding the mechanisms of GABA-A receptor function.
Mecanismo De Acción
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as GABA and preventing its inhibitory effects. This results in increased excitability of neurons and can lead to seizures and convulsions in animal models. The compound has been used to study the effects of GABA-A receptor antagonism on various physiological processes, such as memory, learning, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the alteration of ion channel conductance, and the regulation of gene expression. It has also been shown to have anxiogenic and convulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABAergic neurotransmission and the investigation of the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to investigate the role of specific receptor subtypes in different physiological processes. Another direction is the use of this compound in the development of new therapeutics for neurological and psychiatric disorders that involve GABAergic dysfunction. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide involves the reaction of 2-chloropyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by the addition of 4-chlorobenzyl chloride. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It is particularly useful in understanding the mechanisms of action of drugs that target GABA-A receptors, such as benzodiazepines and barbiturates.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-4-3-5-14(17-11)15(19)18(2)10-12-6-8-13(16)9-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWKSAUNKWMMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)



![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)


![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
